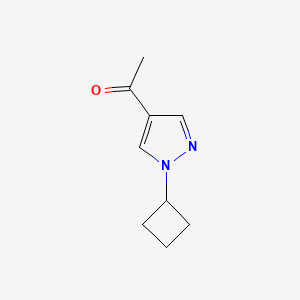

1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one

Descripción

Propiedades

IUPAC Name |

1-(1-cyclobutylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(12)8-5-10-11(6-8)9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLZGXJPZSHDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(1-Cyclobutyl-1H-pyrazol-4-yl)ethan-1-one is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutyl group attached to a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The molecular formula is with a molecular weight of approximately 166.21 g/mol. The presence of the carbonyl group (ethanone) enhances its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory or microbial pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and leading to changes in cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can possess anti-inflammatory effects. A study reported that certain pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Analgesic Properties

The analgesic effects of pyrazole derivatives have also been explored. Compounds in this class may modulate pain pathways, providing relief in various pain models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylpyrazole | Methyl group at position 3 | Lower anti-inflammatory activity |

| 5-Amino-3-(cyanomethyl)-pyrazole | Amino and cyano groups present | Enhanced antimicrobial properties |

| 4-Methylpyrazole | Methyl group at position 4 | Limited reactivity compared to cyclobutyl derivatives |

The presence of the cyclobutyl group in this compound may enhance its steric properties and improve interactions with biological targets compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy : A study synthesized various pyrazole derivatives, including those with cyclobutyl substitutions, and tested them against common pathogens. Results indicated that certain derivatives exhibited up to 90% inhibition against Staphylococcus aureus at low concentrations .

- Anti-inflammatory Mechanisms : Research focused on the modulation of inflammatory cytokines by pyrazole compounds showed that some derivatives significantly reduced TNF-α levels in vitro, indicating potential for developing anti-inflammatory drugs .

- Pharmacological Profiles : A comprehensive pharmacological evaluation revealed that compounds with specific substitutions on the pyrazole ring demonstrated enhanced analgesic effects in pain models, suggesting their utility in pain management therapies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one and its analogs:

Key Observations:

- Steric and Electronic Effects : The cyclobutyl group in the target compound introduces steric strain but lacks the aromaticity of benzyl or chlorophenyl substituents. This may reduce π-π stacking interactions in biological systems compared to benzyl derivatives .

- Hybrid Structures : Compounds like 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one demonstrate modular design strategies, combining pyrazole with aryl groups for tailored bioactivity .

Reactivity Trends:

- The cyclobutyl group’s strain may enhance susceptibility to ring-opening reactions under acidic or thermal conditions.

- Chlorophenyl-substituted analogs are prone to nucleophilic aromatic substitution due to the electron-deficient aryl ring .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation of cyclobutyl-substituted hydrazines with diketones or via nucleophilic substitution on preformed pyrazole rings. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres to minimize side reactions .

- Temperature control : Maintain 60–80°C for cyclization steps to balance reaction rate and byproduct formation .

- Catalysts : Employ acid catalysts (e.g., HCl) for cyclobutyl group incorporation, monitoring pH to avoid decomposition .

- Data Table :

| Reaction Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | DMF | 70 | HCl | 78 | |

| Alkylation | Toluene | 60 | K₂CO₃ | 65 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm cyclobutyl ring geometry (e.g., ¹³C NMR chemical shifts at 25–30 ppm for cyclobutyl carbons) .

- X-ray Crystallography : Resolve steric effects of the cyclobutyl group using SHELXL for refinement; note challenges in obtaining high-quality crystals due to ring strain .

- HPLC : Assess purity (≥95%) with C18 columns and methanol/water mobile phases .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates .

- Waste disposal : Segregate halogenated byproducts and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported synthetic yields?

- Methodology :

- Kinetic profiling : Use in-situ FTIR or LC-MS to track intermediate formation and identify rate-limiting steps (e.g., cyclobutyl ring closure) .

- Computational modeling : Apply DFT calculations to compare energy barriers for alternative cyclization pathways .

- Example : A 2024 study attributed low yields (30–40%) to competing keto-enol tautomerization, mitigated by adjusting solvent polarity .

Q. What challenges arise in structural elucidation via X-ray crystallography, and how are they addressed?

- Methodology :

- Crystal growth : Use slow evaporation in dichloromethane/hexane mixtures to overcome cyclobutyl-induced lattice disorder .

- Refinement : Apply SHELXL’s TWIN and HKLF5 commands for handling twinned data or partial occupancies .

- Data Table :

| Crystal System | Space Group | R-factor (%) | Resolution (Å) | Reference |

|---|---|---|---|---|

| Monoclinic | P2₁/c | 4.1 | 0.84 |

Q. How can bioactivity studies be designed to evaluate this compound’s potential as a kinase inhibitor?

- Methodology :

- Enzyme assays : Screen against recombinant kinases (e.g., JAK2, EGFR) using fluorescence polarization .

- SAR analysis : Modify the ethanone moiety to assess effects on binding affinity; note enhanced activity with electron-withdrawing substituents .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa) with IC₅₀ calculations via MTT assays .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17) to identify binding poses .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclobutyl group in hydrophobic pockets .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.